

An In-depth Technical Guide to H-Gly-Trp-OH (Glycyl-L-Tryptophan)

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Compound of Interest

Compound Name: *H-Gly-Trp-OH*

Cat. No.: *B1294499*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the dipeptide **H-Gly-Trp-OH**, covering its historical context, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

Introduction and Historical Context

H-Gly-Trp-OH, chemically known as Glycyl-L-Tryptophan, is a dipeptide composed of the amino acids glycine and L-tryptophan. Its discovery is not marked by a single event but is intrinsically linked to the foundational advancements in peptide chemistry. The pioneering work of Emil Fischer, who first synthesized a free dipeptide in 1901 and established the nature of the peptide bond, laid the theoretical groundwork for the synthesis of any peptide, including **H-Gly-Trp-OH**.

The subsequent development of solution-phase synthesis techniques and, most notably, the invention of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963, revolutionized the field. These methodologies transformed peptide synthesis from a complex, specialized task into a systematic and automatable process, making specific dipeptides like **H-Gly-Trp-OH** readily accessible for research and development. While it can be isolated from natural sources, having been detected in foods such as chicken and pork, its primary availability for research is through chemical synthesis.

Physicochemical and Spectroscopic Properties

The properties of **H-Gly-Trp-OH** are derived from its constituent amino acids: the simple, achiral glycine and the bulky, aromatic tryptophan. The indole side-chain of tryptophan dominates its spectroscopic characteristics. Quantitative data is summarized below.

General and Physicochemical Properties

Property	Value	Source
IUPAC Name	(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid	[1]
Synonyms	Glycyl-L-tryptophan, Gly-Trp, GW Dipeptide	[1][2]
CAS Number	2390-74-1	[3][4]
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₃	[4]
Molecular Weight	261.28 g/mol	[4]
Physical Description	White to light yellow crystalline powder	[5]
Solubility	Soluble in water	[5]
pKa Values	Specific experimental data not readily available in cited literature. For reference:- Glycine pKa ₁ (α-COOH): ~2.34- Glycine pKa ₂ (α-NH ₃ ⁺): ~9.60- Tryptophan pKa ₁ (α-COOH): ~2.83- Tryptophan pKa ₂ (α-NH ₃ ⁺): ~9.39	[6]
XLogP3 (Computed)	-2.6	[1]
Topological Polar Surface Area	108 Å ²	[1]

Spectroscopic Properties

The intrinsic fluorescence of **H-Gly-Trp-OH** is a key feature, conferred by the tryptophan residue, making it a useful intrinsic probe in biophysical studies.

Spectroscopic Property	Value	Notes
Fluorescence λ_{ex} (max)	~280 nm	Typical for tryptophan in an aqueous environment.
Fluorescence λ_{em} (max)	~350 - 355 nm	The fluorescence is known to be partially quenched by the adjacent peptide bond compared to free tryptophan.
Mass Spectrometry	Exact Mass: 261.11134135 Da	[1]

Experimental Protocols

The synthesis of **H-Gly-Trp-OH** can be achieved through standard peptide synthesis methodologies. Below are detailed protocols for its synthesis, purification, and characterization.

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the most common modern method for peptide synthesis due to its efficiency and ease of purification.

- Resin Preparation:
 - Select a suitable resin for a C-terminal carboxylic acid, such as a 2-chlorotrityl chloride or Wang resin.
 - Swell the resin (e.g., 100-200 mesh, 0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- First Amino Acid (Tryptophan) Loading:
 - Dissolve Fmoc-Trp(Boc)-OH (2-4 equivalents relative to resin capacity) and a base like N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) in Dichloromethane (DCM) or DMF.

- Add the amino acid solution to the drained, swollen resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
- Cap any unreacted sites on the resin using an acetic anhydride/DIPEA solution in DMF for 30 minutes.
- Peptide Elongation Cycle (Glycine Coupling):
 - Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the tryptophan amine.
 - Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
 - Coupling: Dissolve Fmoc-Gly-OH (3-5 equivalents), a coupling reagent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin.
 - Agitate for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to confirm reaction completion.
 - Washing: Wash the resin with DMF (3x) and DCM (3x).
- Final Deprotection and Cleavage:
 - Perform a final Fmoc deprotection with 20% piperidine in DMF as described above.
 - Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the peptide-resin under vacuum.
 - Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The TIS acts as a scavenger to protect the tryptophan side chain.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the resulting white powder under vacuum.

Purification via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.^{[7][8]}

- Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.
- System Setup:
 - Column: C18 stationary phase column (e.g., 250 x 10 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Chromatography:
 - Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5-10%).
 - Inject the prepared sample onto the column.
 - Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.
 - Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain).
- Fraction Collection & Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions.

- Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.

Characterization

- Mass Spectrometry:
 - Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
 - Expected Result: A major peak corresponding to the $[M+H]^+$ ion at m/z 262.12, confirming the correct molecular weight.
- Nuclear Magnetic Resonance (1H NMR) Spectroscopy:
 - Method: 1H NMR provides structural confirmation by showing signals for all non-exchangeable protons.
 - Procedure: Dissolve the peptide in a suitable deuterated solvent, such as D_2O or $DMSO-d_6$.
 - Expected Signals (in D_2O , approximate shifts):
 - Tryptophan Indole Ring: Aromatic protons between ~ 7.0 - 7.8 ppm.
 - Tryptophan α -CH: ~ 4.5 ppm (triplet).
 - Tryptophan β -CH₂: ~ 3.3 ppm (doublet).
 - Glycine α -CH₂: ~ 3.8 ppm (singlet).
 - Note: Amide (NH) and carboxylic acid (OH) protons will exchange in D_2O and may not be visible. Using $DMSO-d_6$ will allow for their observation.

Biological Role and Metabolic Pathways

H-Gly-Trp-OH does not have a known direct signaling function. Its primary biological significance is as a metabolite and a source of its constituent amino acids upon hydrolysis by peptidases in the gut, liver, kidney, or other tissues.[9][10] Once cleaved, the released L-tryptophan becomes available for its crucial metabolic roles. Over 95% of free tryptophan is catabolized through the kynurenine pathway, with the remainder entering the serotonin and indole pathways.

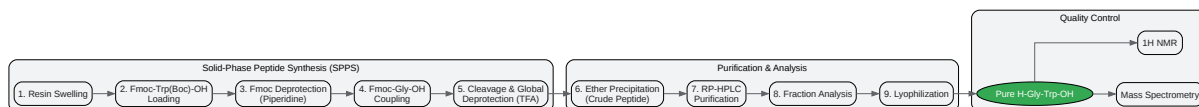
Tryptophan Metabolic Pathways

The fate of the tryptophan moiety of **H-Gly-Trp-OH** is critical in numerous physiological and pathological processes.

- **Kynurenine Pathway:** This is the principal route of tryptophan degradation. It produces several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin). This pathway is also essential for the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺).
- **Serotonin Pathway:** A small but vital fraction of tryptophan is hydroxylated and decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine), which plays a major role in regulating mood, sleep, and appetite. Serotonin can be further converted to the hormone melatonin in the pineal gland.
- **Indole Pathway:** Gut microbiota can metabolize tryptophan into various indole derivatives, which act as signaling molecules that interact with the host, influencing gut barrier function and immune responses.

Visualizations

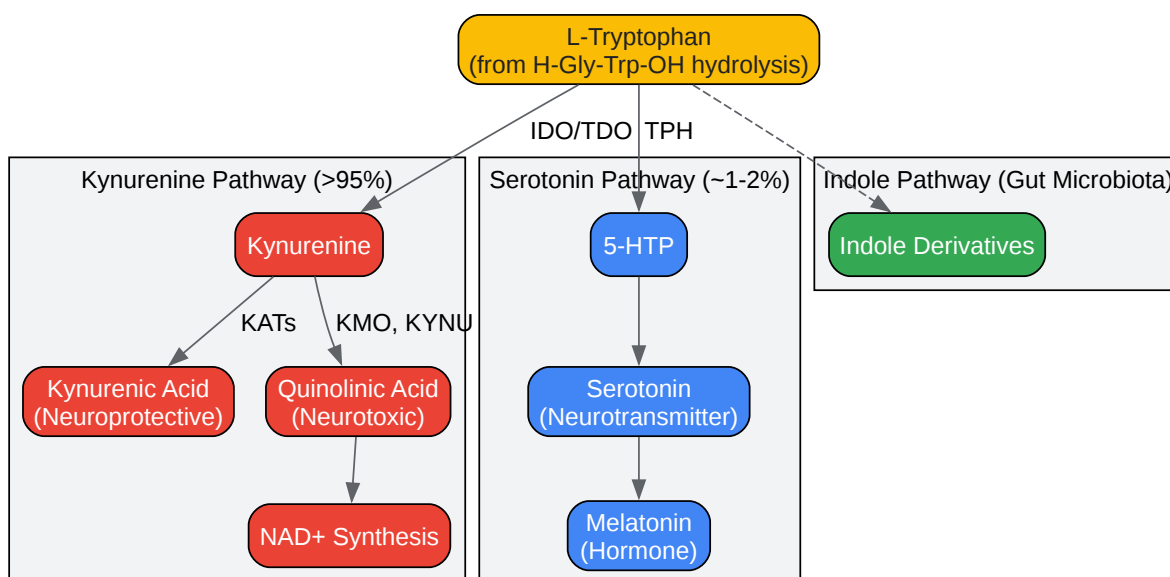
Experimental Workflow Diagram



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Workflow for the synthesis and purification of **H-Gly-Trp-OH**.

Tryptophan Metabolism Signaling Pathway



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Major metabolic pathways of L-Tryptophan.

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